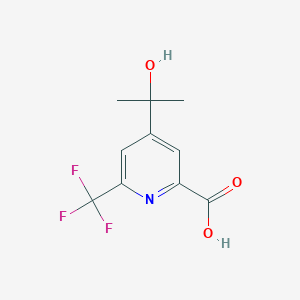![molecular formula C12H19NSi B13996096 1-[Diethyl(phenyl)silyl]aziridine CAS No. 22409-14-9](/img/structure/B13996096.png)
1-[Diethyl(phenyl)silyl]aziridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[Diethyl(phenyl)silyl]aziridine is an organosilicon compound featuring an aziridine ring bonded to a diethyl(phenyl)silyl group Aziridines are three-membered nitrogen-containing heterocycles known for their significant ring strain and reactivity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-[Diethyl(phenyl)silyl]aziridine can be synthesized through several methods. One common approach involves the reaction of aziridine with diethyl(phenyl)silyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, yielding the desired product with high efficiency .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality and yield. Solvents like tetrahydrofuran (THF) or dichloromethane are often used to facilitate the reaction .
Analyse Des Réactions Chimiques
Types of Reactions: 1-[Diethyl(phenyl)silyl]aziridine undergoes various chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form aziridine N-oxides using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of the aziridine ring can be achieved using reducing agents like lithium aluminum hydride (LiAlH4), leading to the formation of amines.
Common Reagents and Conditions:
Oxidation: m-CPBA, acetonitrile, room temperature.
Reduction: LiAlH4, ether, reflux.
Substitution: Nucleophiles (amines, thiols), solvents (THF, dichloromethane), room temperature to reflux.
Major Products Formed:
Oxidation: Aziridine N-oxides.
Reduction: Amines.
Substitution: Substituted amines or thiols.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 1-[Diethyl(phenyl)silyl]aziridine involves its high ring strain, which makes the aziridine ring highly reactive. This reactivity allows it to participate in various chemical transformations, including ring-opening reactions. The silyl group enhances the compound’s stability and reactivity by providing steric and electronic effects. Molecular targets and pathways involved in its reactions include nucleophilic attack on the aziridine ring and subsequent formation of new bonds .
Comparaison Avec Des Composés Similaires
N-Substituted Aziridines: Compounds like N-tosyl aziridine and N-alkyl aziridines share similar reactivity but differ in their substituents, affecting their stability and applications.
Silyl-Substituted Amines: These compounds have similar silyl groups but lack the aziridine ring, resulting in different reactivity and applications.
Uniqueness: this compound stands out due to its combination of an aziridine ring and a silyl group, offering unique reactivity and stability. This makes it a valuable compound in synthetic chemistry and various research applications .
Propriétés
Numéro CAS |
22409-14-9 |
|---|---|
Formule moléculaire |
C12H19NSi |
Poids moléculaire |
205.37 g/mol |
Nom IUPAC |
aziridin-1-yl-diethyl-phenylsilane |
InChI |
InChI=1S/C12H19NSi/c1-3-14(4-2,13-10-11-13)12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3 |
Clé InChI |
QOTWMSKCVRNZCL-UHFFFAOYSA-N |
SMILES canonique |
CC[Si](CC)(C1=CC=CC=C1)N2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,4-dihydro-2,2-dimethyl-2H-Pyrano[2,3-b]pyridin-4-ol](/img/structure/B13996017.png)


![N~2~-[2-(3,4-Dimethoxyphenyl)ethyl]-5-nitropyridine-2,3-diamine](/img/structure/B13996024.png)



![4-N-[3-(diethylamino)propyl]quinoline-4,8-diamine](/img/structure/B13996045.png)


![2-chloro-N-(2-chloroethyl)-N-[chloromethyl(prop-2-enoxy)phosphoryl]ethanamine](/img/structure/B13996065.png)



